1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and an ethoxyphenyl moiety, which may influence its interactions with biological targets.
- Molecular Formula : C17H23NO5
- Molecular Weight : 321.37 g/mol
- CAS Number : 2382599-17-7
Biological Activity
The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor and its role in drug development.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit specific enzymes, particularly those involved in neurodegenerative diseases. For instance, derivatives of pyrrolidine compounds have been shown to inhibit the β-secretase enzyme (BACE-1), which plays a crucial role in the production of amyloid-beta peptides associated with Alzheimer's disease. The inhibition occurs at sub-micromolar concentrations, indicating a strong interaction with the enzyme's active site .
The mechanism through which this compound exerts its biological effects involves:
- Binding Affinity : The compound’s structure allows it to fit into the active sites of target enzymes, modulating their activity.
- Structural Interaction : The ethoxyphenyl group may enhance hydrophobic interactions with the enzyme, improving binding strength and selectivity.
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
- Inhibition Studies : A study demonstrated that similar pyrrolidine derivatives could inhibit BACE-1 with significant potency, suggesting that structural modifications can lead to enhanced biological activity .
- Pharmacokinetics : Research on related compounds indicates favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are crucial for drug development .
- Synthesis and Derivatives : The synthesis of this compound often involves starting materials like 2-ethoxybenzaldehyde and pyrrolidine derivatives. Variations in synthesis can lead to different biological activities, underscoring the importance of structural diversity in drug design .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-23-15-9-7-6-8-12(15)13-10-19(11-14(13)16(20)21)17(22)24-18(2,3)4/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAUQKRACBJQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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